9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
Description
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Properties
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-DPIYXFFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
An In-Depth Technical Guide to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate: Structure, Synthesis, and Scientific Rationale
Abstract
This technical guide provides a comprehensive analysis of this compound, a deuterated analog of a potent cholinesterase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale behind its chemical design, including the incorporation of deuterium to enhance its pharmacokinetic profile and the selection of the maleate salt form to optimize its physicochemical properties. We will explore its synthesis, mechanism of action, and the analytical methodologies required for its characterization, offering field-proven insights into the causality behind key experimental and development choices.
Introduction
The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has led to the development of numerous compounds targeting the cholinergic system. One such family of compounds is derived from 9-amino-1,2,3,4-tetrahydroacridine (tacrine), the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The parent compound, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, also known as HP-029, emerged as a promising second-generation analog of tacrine, demonstrating potent acetylcholinesterase inhibition and activity in preclinical models of memory impairment with a potentially improved toxicity profile.[2]
This guide focuses on a specifically modified version of this molecule: This compound . This compound represents a sophisticated approach to drug design, leveraging two key chemical modifications to enhance its therapeutic potential:
-
Deuterium Substitution (-d3): The strategic replacement of specific hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a modern medicinal chemistry strategy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[5] The intended outcome is an improved pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[5]
-
Maleate Salt Formation: The conversion of a drug molecule into a salt is a critical step in pharmaceutical development to optimize its physical and biological properties.[6] The maleate salt is formed by reacting the basic parent drug with maleic acid. This salt form can significantly influence the compound's aqueous solubility, dissolution rate, chemical stability, and bioavailability.[7][8] While hydrochloride is the most common salt form, maleate is a popular alternative, often selected to achieve a desired biopharmaceutical profile.[7][9]
This document will provide a detailed exploration of the chemical structure, synthesis, and scientific rationale underpinning this compound, offering a technical resource for its study and development.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These characteristics govern its behavior in vitro and in vivo, influencing formulation, delivery, and pharmacological activity.
Chemical Structure
The core of the molecule is a tetrahydroacridine scaffold, which is essential for its biological activity. The "-d3" notation indicates that three hydrogen atoms have been replaced by deuterium. The maleate counter-ion is ionically bonded to the protonated amine of the acridine structure.
Caption: Ionic association of the protonated drug cation and the maleate anion.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1219806-48-0 | [10] |
| Molecular Formula | C₁₇H₁₅D₃N₂O₅ | [10] |
| Molecular Weight | 333.35 g/mol | [10] |
| Storage Condition | -20°C | [10] |
| Parent Compound (non-deuterated) | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | [2] |
The Rationale for Deuterium Substitution
The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism are replaced with deuterium.[11] This modification leverages the Deuterium Kinetic Isotope Effect (DKIE) , where the greater mass of deuterium leads to a lower vibrational frequency and stronger C-D bond compared to a C-H bond.
Expertise & Experience: In drug metabolism, Phase I oxidation reactions, often catalyzed by cytochrome P450 enzymes, frequently involve the cleavage of a C-H bond as the rate-determining step. By strengthening this bond through deuteration, the rate of metabolism can be significantly reduced.[4] This can lead to several therapeutic advantages:
-
Increased Half-Life: Slower metabolism prolongs the drug's presence in the bloodstream, potentially allowing for less frequent dosing and improved patient adherence.
-
Improved Safety Profile: Reduced metabolism can decrease the formation of potentially reactive or toxic metabolites.[5]
-
Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve treatment outcomes.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is an illustrative example based on established chemical principles for this class of compounds. [12][13] Step 1: Synthesis of the Tetrahydroacridine Core (Friedländer Annulation)
-
Rationale: This one-pot reaction is an efficient method for constructing the tricyclic acridine system from commercially available starting materials. [13]p-Toluenesulfonic acid (p-TSA) is an effective acid catalyst for this condensation. [12]2. Procedure:
-
To a flask equipped with a Dean-Stark apparatus, add 2-aminobenzonitrile (1.0 eq) and a suitable solvent such as xylene.
-
Add p-toluenesulfonic acid monohydrate (1.0-1.5 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of cyclohexanone (1.1 eq) in xylene. Note: For the deuterated analog, a deuterated cyclohexanone (e.g., cyclohexanone-2,2,6,6-d4) would be used here to introduce the deuterium labels at a non-labile position. The "-d3" suggests labeling at a specific site, which may require a more tailored starting material.
-
Continue refluxing for 10-15 hours, collecting water in the Dean-Stark trap.
-
Cool the reaction mixture, and the product salt will precipitate. Filter the solid.
-
Basify the salt with aqueous sodium hydroxide and extract the free base with a solvent like dichloromethane.
-
Purify by column chromatography or recrystallization.
-
Further steps would involve the introduction of the 1-ol group and the 9-amino group, which can be achieved through various published methods for functionalizing the acridine ring system. [1][14] Step 2: Salt Formation
-
Rationale: To improve handling and solubility, the free base is converted to the maleate salt. This is a straightforward acid-base reaction.
-
Procedure:
-
Dissolve the purified 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 free base in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, dissolve maleic acid (1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the maleic acid solution to the free base solution with stirring.
-
The maleate salt will precipitate upon formation or cooling.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Chapter 3: Mechanism of Action and Pharmacological Profile
The therapeutic effect of this compound is primarily derived from its interaction with the cholinergic system, though other activities may contribute to its overall profile.
Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for tacrine and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [2][15]In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing nerve signaling and potentially improving cognitive function. The tetrahydroacridine scaffold is known to bind to both the catalytic and peripheral anionic sites of the AChE enzyme.
Secondary Pharmacological Activities
Research on tacrine and related compounds has revealed a more complex pharmacological profile than simple AChE inhibition. These secondary activities could be therapeutically relevant:
-
Amine Uptake Inhibition: Some analogs have been shown to inhibit the reuptake of noradrenaline and dopamine, which could have antidepressant or cognition-enhancing effects. [2]* Potassium Channel Blockade: Tacrine is a potent blocker of certain potassium channels, which can increase the duration of action potentials and enhance neurotransmitter release. [15][16]* Modulation of Adrenergic Systems: Tacrine can also interact with beta-adrenoceptor coupled signal transduction systems, an action that may contribute to its effects on cognition. [17]
Chapter 4: Analytical Methodologies
Rigorous analytical testing is required to ensure the identity, purity, and quality of the final compound.
Workflow for Quality Control
Caption: A typical analytical workflow for API characterization and release.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify its concentration (assay).
-
Protocol:
-
Column: C18 reverse-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, 4 µm). [18] 2. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant to the acridine chromophore (e.g., 254 nm and 338 nm).
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent ion and its deuterated isotopologues, and to identify any impurities or degradants.
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is infused directly or analyzed via LC-MS.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the deuterated compound (C₁₇H₁₅D₃N₂O₅). The observed mass should be within 5 ppm of the theoretical mass. The isotopic pattern will confirm the presence of deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation and to verify the position and extent of deuterium incorporation.
-
Protocol:
-
Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD.
-
Experiments:
-
¹H NMR: Will confirm the overall proton skeleton. The integral of the signal corresponding to the deuterated position will be significantly reduced.
-
¹³C NMR: Will confirm the carbon skeleton.
-
²H NMR (Deuterium NMR): Will directly detect the deuterium signal, confirming its presence and chemical environment.
-
2D NMR (COSY, HSQC): Used to assign all proton and carbon signals definitively.
-
-
Conclusion
This compound is a rationally designed pharmaceutical agent that builds upon a well-understood pharmacological scaffold. The strategic incorporation of deuterium aims to optimize its metabolic profile, potentially offering a superior therapeutic window compared to its non-deuterated parent. The selection of the maleate salt form is a critical choice intended to ensure appropriate physicochemical properties for drug development. The synthesis, characterization, and evaluation of this compound require a multidisciplinary approach, integrating advanced principles of medicinal chemistry, process development, and analytical science. This guide provides a foundational technical overview to support further research and development of this promising compound.
References
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- Taylor, D. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?
- Simson Pharma. (2025, August 8). What are Deuterated Drugs: Everything to know.
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- ResearchGate. (n.d.). Maleate and malate salts.
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- Drukarch, B., et al. (1987). Action on noradrenergic transmission of an anticholinesterase: 9-amino-1,2,3,4-tetrahydroacridine. PubMed.
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- Drukarch, B., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. European Journal of Pharmacology, 141(1), 153-7.
- Chupakhin, O. N., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry.
- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry.
- Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-18.
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- Solvias AG. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?
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An In-Depth Technical Guide to the Identification of Tacrine Metabolic Pathways Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, has a complex metabolic profile that is critical to understanding its efficacy and hepatotoxicity.[1][2][3] This guide provides a comprehensive, technically-focused framework for elucidating the metabolic pathways of Tacrine. It emphasizes the strategic use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) to achieve accurate metabolite identification and quantification. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating and robust methodological approach.
Introduction: The Imperative of Understanding Tacrine Metabolism
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) marked a significant milestone in the therapeutic landscape of Alzheimer's disease.[1][3] However, its clinical application has been hampered by a notable incidence of hepatotoxicity, a phenomenon closely linked to its biotransformation.[2][4][5] The liver extensively metabolizes Tacrine, primarily through the cytochrome P450 (CYP) enzyme system.[2][4] Therefore, a granular understanding of these metabolic pathways is not merely an academic exercise but a crucial step in designing safer and more effective neurotherapeutics.
The primary metabolic routes for Tacrine involve Phase I oxidation reactions, predominantly catalyzed by the CYP1A2 isozyme, followed by Phase II conjugation.[1][4][6] These processes convert the parent drug into various metabolites, some of which may retain pharmacological activity or contribute to the observed toxicity.[4][7][8] This guide will detail the experimental strategies required to comprehensively map these transformations.
The "Gold Standard": Why Deuterated Standards are Essential
In the realm of quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard".[9] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are a prominent type of SIL-IS.[10]
Causality Behind the Choice:
The fundamental principle behind the superiority of deuterated standards lies in their near-identical physicochemical properties to the analyte of interest.[9][10] They exhibit analogous behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[9][10] This co-elution and similar ionization efficiency allow the deuterated standard to effectively normalize for variations that can compromise data integrity, such as matrix effects (ion suppression or enhancement) and instrumental drift.[10][11][12]
While structurally similar analogs can be used as internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to assay bias and unreliable data.[12][13] The use of deuterated standards is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation.[10][12]
Key Advantages of Deuterated Standards in Tacrine Metabolism Studies:
-
Enhanced Accuracy and Precision: By compensating for analytical variability, deuterated standards enable highly accurate and precise quantification of Tacrine and its metabolites.[9][14][15]
-
Mitigation of Matrix Effects: Biological matrices are complex and can significantly impact ionization efficiency.[12] Deuterated standards co-elute with the analyte, experiencing the same matrix effects and thus providing reliable correction.[10][12]
-
Improved Reproducibility: The use of deuterated standards leads to more consistent and reproducible results across different analytical runs and even between different laboratories.[10][15]
-
Robust Method Validation: Incorporating deuterated standards facilitates compliance with regulatory guidelines for bioanalytical method validation.[10]
Mapping the Metabolic Landscape of Tacrine
The metabolism of Tacrine is a multi-step process involving both Phase I and Phase II enzymatic reactions.
Phase I Metabolism: The Role of Cytochrome P450
The initial and most significant phase of Tacrine's biotransformation is oxidation, primarily mediated by the cytochrome P450 system.[2][4]
-
CYP1A2: The Primary Catalyst: The CYP1A2 isoenzyme is the principal catalyst in the oxidative metabolism of Tacrine.[1][4] It facilitates the hydroxylation of Tacrine at various positions on its aromatic rings.[4][7][8]
-
Major Metabolites: The main metabolic pathway is the hydroxylation of the benzylic carbon, which forms 1-hydroxytacrine (velnacrine), a metabolite that retains biological activity.[1][4] Other notable metabolites resulting from CYP1A2 activity include 2-hydroxytacrine, 3-hydroxytacrine, and 4-hydroxytacrine.[4][16]
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, the hydroxylated metabolites of Tacrine can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.[6] These reactions include:
-
Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl groups of the metabolites. Impaired glucuronidation has been linked to Tacrine-induced aminotransferase elevations in animal models.[2]
-
Sulfation: The addition of a sulfo group to the hydroxylated metabolites.
The following diagram illustrates the primary metabolic pathways of Tacrine.
Caption: Primary metabolic pathways of Tacrine.
Experimental Workflow: A Step-by-Step Technical Guide
The following section outlines a detailed, self-validating protocol for the identification and quantification of Tacrine metabolites using deuterated standards and human liver microsomes.
Materials and Reagents
-
Test Compound: Tacrine
-
Deuterated Internal Standard: Deuterated Tacrine (e.g., Tacrine-d4)
-
Biological Matrix: Pooled Human Liver Microsomes (HLMs)[17][18]
-
Cofactors: NADPH, UDPGA (for glucuronidation)[19]
-
Buffers and Solvents: Phosphate buffer (pH 7.4), Acetonitrile, Methanol, Formic Acid (LC-MS grade)[19]
-
Control Compounds: Known CYP1A2 substrate (e.g., Phenacetin) and inhibitor (e.g., Fluvoxamine)[20]
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
This protocol is designed to simulate the in vivo metabolism of Tacrine in a controlled laboratory setting.[21]
Step 1: Preparation of Solutions
-
Prepare a stock solution of Tacrine in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the deuterated Tacrine internal standard.
-
Prepare working solutions of Tacrine and the internal standard by diluting the stock solutions in the incubation buffer.
-
Prepare a solution of the NADPH cofactor in the incubation buffer.[19]
Step 2: Incubation Procedure
-
Thaw the human liver microsomes on ice.[19]
-
In a microcentrifuge tube, combine the microsomal protein, incubation buffer, and the Tacrine working solution.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.[21]
-
Initiate the metabolic reaction by adding the NADPH solution.[19][21]
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).[19]
Step 3: Reaction Termination and Sample Preparation
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated Tacrine internal standard.[19][21] The inclusion of the internal standard at this stage corrects for variability in the subsequent sample processing and analysis steps.[22]
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Step 4: Control Experiments for a Self-Validating System To ensure the integrity of the results, the following control experiments should be run in parallel:
-
No NADPH Control: An incubation without the NADPH cofactor to assess for any non-enzymatic degradation of Tacrine.[19]
-
No Microsome Control: An incubation without the liver microsomes to confirm that the observed metabolism is indeed enzyme-mediated.
-
Positive Control: An incubation with a known CYP1A2 substrate to verify the metabolic activity of the microsomes.
-
Inhibition Control: An incubation with a known CYP1A2 inhibitor to confirm the involvement of this specific enzyme in Tacrine metabolism.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for Tacrine metabolism.
LC-MS/MS Analysis: Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry is the analytical technique of choice for its high sensitivity and specificity in identifying and quantifying drug metabolites.[21]
Step 1: Chromatographic Separation
-
Utilize a reverse-phase C18 column to separate Tacrine and its metabolites based on their polarity.[23]
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.[23]
Step 2: Mass Spectrometric Detection
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform full-scan mass spectrometry to identify the molecular ions of potential metabolites.
-
Conduct product ion scans (MS/MS) to fragment the parent ions and obtain structural information for metabolite identification.
-
Develop a multiple reaction monitoring (MRM) method for the sensitive and specific quantification of Tacrine and its identified metabolites.[23]
Data Presentation: Mass-to-Charge Ratios
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrine | 199.1 | 171.2 |
| Tacrine-d4 (IS) | 203.1 | 175.2 |
| Monohydroxylated Metabolites | 215.1 | Varies |
| Dihydroxylated Metabolites | 231.1 | Varies |
| Glucuronide Conjugates | 391.1 | 215.1 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.[23]
Conclusion: Synthesizing Data for a Comprehensive Metabolic Profile
By systematically applying the methodologies outlined in this guide, researchers can construct a comprehensive metabolic profile of Tacrine. The use of deuterated internal standards is paramount to achieving the level of accuracy and precision required for regulatory submissions and for making informed decisions in the drug development process.[15] A thorough understanding of Tacrine's metabolic fate is indispensable for the rational design of next-generation Alzheimer's therapeutics with improved safety profiles.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
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Methodological & Application
Application Notes & Protocols: Quantitative Bioanalysis Using 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 as an Internal Standard
Abstract
This document provides a comprehensive guide for the utilization of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (d3-THA-OH) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of its corresponding analyte, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (a metabolite of Tacrine), in biological matrices.[1][2] The protocol emphasizes the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for its high sensitivity and selectivity in bioanalysis.[3] We present a detailed workflow from sample preparation to method validation, grounded in established regulatory principles, to ensure data integrity, accuracy, and reproducibility for researchers in pharmacology, drug metabolism, and pharmacokinetic (DMPK) studies.
Introduction: The Imperative for an Ideal Internal Standard
In quantitative bioanalysis, the complexity of biological matrices such as plasma, serum, and urine presents significant challenges, including ion suppression or enhancement, variable extraction recovery, and volumetric inconsistencies. An internal standard (IS) is introduced into every sample, calibrator, and quality control (QC) sample at a known, constant concentration to normalize for these variations. The ideal IS co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation.
Stable Isotope-Labeled (SIL) internal standards are widely considered the "gold standard" for LC-MS/MS-based quantification.[4][5][6] By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), a SIL-IS is created that is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[7] This near-perfect chemical mimicry allows the SIL-IS to effectively track and compensate for nearly all sources of analytical variability, a feat that structural analogs often fail to achieve.[4][6]
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 is the deuterated form of a primary metabolite of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][8] Accurate quantification of this metabolite is crucial for understanding Tacrine's metabolic profile and pharmacokinetic properties. The d3-labeled standard provides the necessary analytical rigor for these demanding studies.
Analyte and Internal Standard Profile
A suitable SIL-IS must have a sufficient mass difference from the analyte to prevent isotopic crosstalk and the label must be positioned on a non-exchangeable part of the molecule.[7]
| Property | Analyte: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | Internal Standard: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 |
| Synonyms | 1-Hydroxy-THA; HP-029 (maleate salt)[1] | d3-1-Hydroxy-THA |
| Molecular Formula | C₁₃H₁₄N₂O | C₁₃H₁₁D₃N₂O |
| Molecular Weight | 214.26 g/mol [9] | 217.28 g/mol |
| Mass Difference | N/A | +3 Da |
| Rationale for Use | N/A | Provides a stable, non-exchangeable deuterium label with a sufficient mass shift for clear differentiation in MS/MS analysis, while ensuring identical chromatographic and extraction behavior.[7] |
Quantitative Bioanalytical Workflow
The following protocol details a robust method for quantifying 9-Amino-1,2,3,4-tetrahydroacridin-1-ol in human plasma using its d3-labeled internal standard.
Required Materials and Reagents
-
Analytes: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate[10]
-
Biological Matrix: Blank human plasma (K₂EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ)[11]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the d3-IS into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.
-
Analyte Working Solutions for Calibration Curve & QCs: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.
-
Internal Standard Working Solution (IS-WS): Dilute the d3-IS primary stock solution with methanol to a final concentration of 100 ng/mL. This concentration may be optimized based on the MS response.
Preparation of Calibration Standards and Quality Controls (QCs)
Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.1 to 100 ng/mL.
| Standard Level | Analyte Concentration (ng/mL) | Blank Plasma Volume (µL) | Spiking Solution Volume (µL) |
| LLOQ | 0.1 | 95 | 5 |
| CAL 2 | 0.2 | 95 | 5 |
| CAL 3 | 0.5 | 95 | 5 |
| CAL 4 | 2.0 | 95 | 5 |
| CAL 5 | 10.0 | 95 | 5 |
| CAL 6 | 40.0 | 95 | 5 |
| CAL 7 | 80.0 | 95 | 5 |
| ULOQ | 100.0 | 95 | 5 |
| QC Low | 0.3 | 95 | 5 |
| QC Mid | 15.0 | 95 | 5 |
| QC High | 75.0 | 95 | 5 |
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[12][13][14]
Protocol:
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS-WS (100 ng/mL) to each tube and briefly vortex.[15]
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[13][15][16] The 3:1 ratio of precipitant to plasma is standard.[16]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Alternative Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive. Involves extracting the analyte into an immiscible organic solvent (e.g., methyl tert-butyl ether).[17][18][19]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[20][21][22] It is highly effective but requires more extensive method development.[18][20]
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters. Optimization is required for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Analyte) | m/z 215.1 → 198.1 (Proposed; requires optimization) |
| MRM Transition (d3-IS) | m/z 218.1 → 201.1 (Proposed; requires optimization) |
| Key MS Parameters | Collision Energy (CE), Declustering Potential (DP) - must be optimized for each transition. Based on Tacrine (a related compound), CE might be around 43 V.[23] |
Bioanalytical Method Validation (BMV)
A full validation of the bioanalytical method is mandatory to ensure its reliability for intended use.[24][25][26] The validation must be performed according to the latest guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[27][28][29]
Acceptance Criteria Summary
The following table summarizes the generally accepted criteria for BMV based on FDA and EMA guidelines.[25][27][30]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix. |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is typically expected. |
| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). |
| Precision | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across at least six unique matrix sources. |
| Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte concentrations in stability test samples must be within ±15% of the nominal concentration. |
Conclusion
The use of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 as a stable isotope-labeled internal standard provides the highest level of analytical confidence for the quantification of its unlabeled counterpart in complex biological fluids. The protocol outlined in this document, combining a straightforward protein precipitation with sensitive LC-MS/MS detection, offers a robust starting point for method development. Adherence to rigorous validation principles as defined by regulatory agencies is paramount to ensuring that the data generated is reliable, reproducible, and suitable for making critical decisions in drug development and clinical research.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Quantitative Analysis and Identification of Deuterated Velnacrine Metabolites Using High-Resolution Mass Spectrometry
An Application Note for Drug Metabolism Research
Abstract
This application note provides a comprehensive protocol for the detection and characterization of deuterated Velnacrine metabolites in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Velnacrine (1-hydroxytacrine), a primary metabolite of the cholinesterase inhibitor Tacrine, is a subject of significant interest in neuropharmacology and drug metabolism studies.[1][2] The use of stable isotope labeling, specifically with deuterium, offers a powerful strategy for unequivocally tracing metabolic pathways and providing a robust internal standard for quantitative analysis.[3] This guide details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on explaining the scientific rationale behind each methodological choice to ensure reliable and reproducible results for researchers in drug development.
Introduction: The Rationale for Deuterated Metabolite Analysis
Velnacrine is an active metabolite of Tacrine and a potent cholinesterase inhibitor itself, investigated for its potential in managing symptoms of Alzheimer's disease.[1][4][5] Understanding its metabolic fate is crucial for evaluating the overall pharmacokinetics and safety profile of its parent drug, Tacrine.[6] Drug metabolism studies traditionally face the challenge of distinguishing drug-derived molecules from a complex background of endogenous biochemicals.
Stable Isotope Labeling (SIL), particularly with deuterium (²H), provides an elegant solution to this challenge.[7] By replacing specific hydrogen atoms with deuterium, a "mass tag" is introduced into the Velnacrine molecule.[8] This modification is subtle enough to not significantly alter the compound's chemical or biological properties but creates a distinct mass shift that is easily detectable by a mass spectrometer.[7][9] This allows researchers to:
-
Trace Metabolic Pathways: Unambiguously identify metabolites by searching for the specific mass shift corresponding to the deuterium label plus any metabolic modifications (e.g., hydroxylation).[3]
-
Improve Quantitative Accuracy: Use the deuterated parent drug as an ideal internal standard, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable quantification.[9]
-
Elucidate Reaction Mechanisms: Investigate kinetic isotope effects to understand which C-H bonds are involved in rate-limiting metabolic steps.[10]
This guide focuses on a robust LC-MS/MS workflow using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both the sensitivity for quantification and the mass accuracy for confident metabolite identification.[11][12]
Experimental Design and Methodology
A successful analysis hinges on a meticulously planned workflow that integrates clean sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection.
Diagram 1: Velnacrine Metabolism and Deuteration
The following diagram illustrates the metabolic hydroxylation of Velnacrine and the concept of a deuterated analog (Velnacrine-d₄) which would be used as an internal standard.
Caption: Metabolic conversion of Velnacrine and its deuterated analog.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analytes of interest from complex biological matrices like plasma or urine, which contain proteins, salts, and lipids that can interfere with LC-MS analysis.[13][14] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering excellent recovery and sample cleanup.[14][15]
Rationale for SPE: A C18-based sorbent is chosen for its reversed-phase properties, which effectively retains moderately non-polar compounds like Velnacrine while allowing polar interferences (e.g., salts) to be washed away.[16]
Protocol 1: Solid-Phase Extraction of Velnacrine from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 100 ng/mL Velnacrine-d₄ in methanol). Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[16]
-
Analyte Elution: Elute Velnacrine and its metabolites with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[16]
Liquid Chromatography (LC) Separation
Effective chromatographic separation is essential to resolve metabolites from each other and from matrix components, which minimizes ion suppression and ensures accurate quantification.[17] A reversed-phase C18 column is the standard for this type of analysis.
Rationale for LC Parameters: A gradient elution starting with a high aqueous component allows for the retention and focusing of analytes at the head of the column, while the increasing organic solvent concentration subsequently elutes them based on their hydrophobicity. The addition of formic acid to the mobile phase acidifies it, promoting the protonation of the basic nitrogen atoms in Velnacrine, which is crucial for efficient positive-mode electrospray ionization (ESI).[16][18]
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| Table 1: Recommended UHPLC settings for Velnacrine metabolite separation. |
Mass Spectrometry (MS) Settings and Detection
The mass spectrometer is the core of the analytical workflow. A Q-TOF instrument is recommended for its ability to perform both high-resolution full scans for unknown metabolite discovery and targeted MS/MS scans for structural confirmation and quantification.[12][19]
Diagram 2: Overall Analytical Workflow
Caption: Workflow for deuterated Velnacrine metabolite analysis.
Ionization Source Parameters
Electrospray Ionization (ESI) in positive ion mode is the preferred method for Velnacrine and its metabolites due to the presence of readily protonated amine functionalities.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Positive | Velnacrine's structure contains basic nitrogen atoms that are easily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electric field for efficient droplet formation and ion desolvation. |
| Source Temperature | 120 - 150 °C | Assists in the desolvation of ions from the ESI droplets without causing thermal degradation. |
| Desolvation Temperature | 350 - 450 °C | Ensures complete solvent evaporation from the ions before they enter the mass analyzer. |
| Nebulizer Gas (N₂) Flow | 600 - 800 L/hr | Aids in the formation of a fine spray of droplets, enhancing the ionization efficiency. |
| Table 2: Recommended ESI source parameters. |
Data Acquisition Strategy
A dual-mode approach is highly effective. An initial untargeted full scan analysis identifies potential metabolites, followed by a targeted MS/MS analysis for confirmation and quantification.
-
Full Scan MS (Discovery): In this mode, the instrument scans a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column. The high-resolution capability of the TOF analyzer allows for the determination of accurate masses, which can be used to generate potential elemental formulas for unknown peaks.[20] Deuterated metabolites are identified by searching the data for mass peaks corresponding to the expected mass shift from the parent drug, plus the mass of the metabolic modification (e.g., +16 Da for hydroxylation).
-
Targeted MS/MS (Confirmation & Quantification): This is a more sensitive and specific mode where the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of deuterated hydroxylated Velnacrine).[21] This isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are analyzed by the TOF. This provides a structural fingerprint of the molecule and is used for Multiple Reaction Monitoring (MRM) in quantitative studies.[21][22]
Protocol 2: Mass Spectrometry Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (<5 ppm).
-
Full Scan Acquisition: Perform an initial injection acquiring data in full scan MS mode over a range of m/z 100-1000.
-
Metabolite Identification: Process the full scan data to find peaks that correspond to the predicted masses of Velnacrine metabolites, including the deuterium mass shift.
-
Targeted MS/MS Method Development:
-
Select the accurate mass of the suspected deuterated metabolite as the precursor ion.
-
Optimize the collision energy (CE) to produce a stable and informative fragmentation pattern. Start with a CE ramp (e.g., 10-40 eV) to identify the most abundant and specific product ions.
-
-
Final Analysis: Re-inject samples using the targeted MS/MS method to confirm the identity of the metabolites and perform quantification.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Collision Energy (eV) | Purpose |
| Velnacrine | 215.12 | Fragment A, Fragment B | 20 - 35 | Analyte |
| Velnacrine-d₄ (Internal Std) | 219.14 | Fragment A+4, Fragment B | 20 - 35 | Internal Standard for Quantification |
| Hydroxylated Velnacrine | 231.11 | Fragment C, Fragment D | 25 - 40 | Metabolite 1 |
| Deuterated Hydroxy-Velnacrine | 235.14 | Fragment C+4, Fragment D | 25 - 40 | Identification of Deuterated Metabolite 1 |
| Table 3: Example of predicted mass transitions for Velnacrine and its metabolites. Note: Specific product ions must be determined empirically by fragmenting the parent standard. |
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the detection and analysis of deuterated Velnacrine metabolites. The strategic use of deuterium labeling simplifies metabolite tracking and enables highly accurate quantification when used as an internal standard. The combination of meticulous solid-phase extraction, optimized UHPLC separation, and high-resolution Q-TOF mass spectrometry provides the specificity and sensitivity required for demanding drug metabolism and pharmacokinetic studies. By understanding the rationale behind each parameter, researchers can adapt and validate this workflow for their specific needs, ultimately leading to higher quality data and a deeper understanding of the metabolic fate of Velnacrine.
References
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Simultaneous Detection of Velnacrine Maleate and its Metabolites.
- Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
- ENIGMA - Lawrence Berkeley National Laboratory. (n.d.). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database.
-
Forsberg, E. M., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 451–460. Retrieved from [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Retrieved from [Link]
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
-
Dargan, P. I., & Wood, D. M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 58(5), 826-828. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
-
PubChem. (n.d.). Velnacrine. Retrieved from [Link]
-
Fang, W. J., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 567-581. Retrieved from [Link]
-
Wikipedia. (n.d.). Velnacrine. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- Isotope Science / Alfa Chemistry. (n.d.). Deuterium Labeled Products-Medical Research.
- Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
- ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
- American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
-
Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved from [Link]
- precisionFDA. (n.d.). VELNACRINE.
- SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
-
Waters Corporation. (2011). High Sensitivity Tandem Quadrupole MS for Quantitative LC/MS/MS Analysis of Low Exposure Pharmaceuticals. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of Vincristine on Newcrom R1 HPLC column.
-
Gutzmann, H., & Hadler, D. (1998). Pharmacodynamic and early clinical studies with velnacrine. Pharmacopsychiatry, 31(S 1), 26-31. Retrieved from [Link]
-
Wilde, M. I., & Plosker, G. L. (1994). Velnacrine in Alzheimer's Disease: An Initial Appraisal of its Clinical Potential. CNS Drugs, 1(6), 469-483. Retrieved from [Link]
-
Manzoni, C., et al. (2001). Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease. Bioorganic & Medicinal Chemistry, 9(11), 2921-2928. Retrieved from [Link]
-
Kamble, A., et al. (2025). From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
- UWSpace - University of Waterloo. (n.d.). Metabolism, transport, and physiologically based pharmacokinetic modelling of novel tacrine derivatives.
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Troubleshooting & Optimization
Preventing isotopic exchange in 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 samples
The following guide serves as a specialized Technical Support Center for researchers working with 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (a deuterated metabolite of Tacrine).
This guide prioritizes Isotopic Integrity , addressing the specific chemical vulnerabilities of the tetrahydroacridine scaffold that lead to deuterium-hydrogen (D/H) exchange.
Compound: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (1-Hydroxytacrine-d3) Application: LC-MS/MS Quantitation, DMPK Studies Support Level: Tier 3 (Senior Application Scientist)
Part 1: The Mechanism of Failure (Why Exchange Occurs)
Before troubleshooting, you must diagnose where the deuterium label is located on your specific isomer. The "d3" designation is ambiguous without a Certificate of Analysis (CoA).
The Three Vulnerability Zones
-
Zone A: Heteroatom Labels (-OD, -ND₂)
-
Risk Level: Critical / Instantaneous.
-
Mechanism: If your "d3" label is on the hydroxyl (-OH) or amine (-NH₂) groups, these protons are "labile."[1] They will exchange with solvent water or methanol within seconds.
-
Verdict: These are generally unsuitable as internal standards for reverse-phase LC-MS unless used in strictly aprotic conditions.
-
-
Zone B: Saturated Ring (C2, C3, C4)
-
Risk Level: Moderate (Condition Dependent).
-
Mechanism: The 1-hydroxyl group can undergo metabolic or oxidative conversion to a ketone (1-oxo-tacrine) . Once a ketone forms, the alpha-protons (at C2) become acidic (pKa ~20) and subject to keto-enol tautomerism . This allows solvent protons to swap with the deuterium label.[1][2]
-
Catalysts: High pH (base catalysis) and heat.
-
-
Zone C: Aromatic Ring (C5, C6, C7, C8)
-
Risk Level: Low (Stable).
-
Mechanism: Deuteriums on the benzene ring are generally stable against back-exchange under standard biological and LC conditions.
-
Note: If you are observing exchange here, it is likely due to extreme acid hydrolysis or high-energy in-source fragmentation, not solution-phase exchange.
-
Part 2: Troubleshooting & FAQs
Q1: My internal standard (IS) signal decreases over time in the autosampler. Is this exchange?
Diagnosis: Likely Yes , if the solvent is protic (Methanol/Water). The Fix:
-
Switch Solvents: Change your sample diluent from Methanol (MeOH) to Acetonitrile (ACN) . Methanol is a protic solvent and facilitates proton transfer. ACN is aprotic.
-
Temperature: Lower the autosampler temperature to 4°C . Exchange rates double roughly every 10°C increase.
Q2: I see a "mass shift" (M+3 becoming M+2 or M+0) during extraction.
Diagnosis: pH-catalyzed exchange during LLE (Liquid-Liquid Extraction) or PPT (Protein Precipitation). The Fix:
-
Neutralize: The acridine nitrogen is basic (pKa ~10). If you use strong acids (TFA, Formic Acid > 1%) or strong bases (NaOH) during extraction, you catalyze the exchange of protons on the saturated ring.
-
Buffer: Buffer your extraction to pH 7.4 (Physiological pH) where the structure is most stable.
Q3: Can I use D₂O (Deuterium Oxide) to stop the exchange?
Diagnosis: A common misconception. The Insight: Adding D₂O only helps if the label is on a labile site (-OH/-NH). However, D₂O is expensive and creates chromatographic isotope effects (retention time shifts). Better Strategy: Use a stable C-D labeled standard (where D is on the carbon backbone) and use standard solvents. If you must use a labile label, you are forced to use aprotic solvents (DMSO/ACN) strictly.
Part 3: Step-by-Step Protocols
Protocol A: Safe Stock Preparation
Objective: Minimize initial exposure to exchange catalysts.
-
Glassware Prep: Use silanized amber glass vials. Active hydroxyls on untreated glass can act as weak acid catalysts.
-
Solvent: Dissolve the solid standard in 100% DMSO or 100% Methanol-d4 (if protic solvent is absolutely necessary for solubility). Avoid water.
-
Storage: Store aliquots at -80°C . Do not freeze-thaw more than once.
Protocol B: "Exchange-Proof" Extraction Workflow
Objective: Process plasma/tissue samples without stripping the label.
| Step | Action | Critical Technical Note |
| 1. Thawing | Thaw samples on ice (4°C). | Heat accelerates exchange kinetics. |
| 2. Spiking | Add IS (in ACN) to the sample. | Do not premix IS in water/methanol. |
| 3. Precipitation | Add chilled Acetonitrile (1:3 v/v). | Avoid Methanol.[1] Avoid acidification (Formic Acid) if possible. |
| 4. Vortex/Spin | Vortex 30s, Centrifuge 10 min @ 4000g. | Keep temperature controlled (4°C). |
| 5. Dilution | Dilute supernatant with Water (neutral) . | If mobile phase requires acid, ensure residence time in the autosampler is <4 hours. |
Part 4: Visualization of Logic
Diagram 1: Isotopic Integrity Decision Matrix
Caption: A logic flow to determine the root cause of signal loss based on label position and experimental conditions.
Diagram 2: The Keto-Enol Exchange Trap
Caption: Mechanism showing how oxidation of the 1-hydroxyl group activates C2-protons for exchange.
References
-
Wang, S., & Cyronak, M. (2013). Deuterium/Hydrogen Exchange of Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[3]
-
BenchChem Technical Support. (2025). Optimizing LC-MS for Deuterated Compounds: Preventing Back-Exchange.
-
Jorgensen, T. J. D. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS. Analytical Chemistry.
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
PubChem. (2025). 9-Amino-1,2,3,4-tetrahydroacridine hydrate Structure and Properties.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioanalytical Assays for Tacrine Using Deuterated Metabolites
Introduction: The Imperative for Precision in Tacrine Bioanalysis
Tacrine, a potent, centrally acting acetylcholinesterase inhibitor, was one of the first medications approved for the symptomatic treatment of Alzheimer's disease.[1][2] While its use has been largely superseded by newer agents with more favorable safety profiles, it remains a critical pharmacological tool in neuroscience research.[3][4] The therapeutic window for Tacrine is narrow, and it exhibits significant inter-individual variability in pharmacokinetics, further complicated by a metabolic profile that can lead to hepatotoxicity.[1][2] This underscores the absolute necessity for highly accurate, precise, and robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
This guide provides an in-depth comparison of bioanalytical assay validation strategies for Tacrine, focusing on the scientific rationale and demonstrable advantages of employing deuterated metabolites as internal standards. As drug development professionals, our goal is not merely to generate data, but to produce reliable, reproducible results that can withstand regulatory scrutiny and inform critical clinical decisions.[5] This guide is structured to explain the causality behind our experimental choices, grounding our protocols in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
Part 1: The Cornerstone of Bioanalysis - The Internal Standard
In quantitative bioanalysis, particularly with a powerful technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard (IS) is not an optional accessory; it is fundamental to achieving accuracy and precision.[10][11] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability inherent in the analytical process.[11]
The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[10] This is where Stable Isotope-Labeled (SIL) internal standards, such as deuterated compounds, have become the gold standard.[10][12][13] A deuterated IS is chemically identical to the analyte—in this case, Tacrine—but a few hydrogen atoms have been replaced with their heavier isotope, deuterium. This results in a higher mass, allowing it to be distinguished by the mass spectrometer, while ensuring it behaves almost identically during sample extraction, chromatography, and ionization.[12][14] This co-eluting, chemically analogous nature allows the SIL-IS to perfectly normalize fluctuations from sample loss, instrument drift, and, most critically, matrix effects.[15]
Why Deuterated Metabolites? A Step Beyond the Parent Drug
While a deuterated version of the parent drug (Tacrine-dn) is a vast improvement over a structural analog, using a deuterated version of a major metabolite offers a more sophisticated approach. Tacrine is extensively metabolized by Cytochrome P450 1A2 (CYP1A2) into several mono-hydroxylated metabolites, including 1-hydroxy-tacrine (1-OH-THA), 2-hydroxy-tacrine (2-OH-THA), and 4-hydroxy-tacrine (4-OH-THA).[16] These metabolites are often pharmacologically active and relevant to both the therapeutic and toxicological profile of the drug.[1]
By using a deuterated metabolite (e.g., 1-hydroxy-tacrine-dn) as the IS for the quantification of the parent Tacrine, we gain an IS that not only tracks the parent drug's analytical behavior but is also structurally more similar to the other metabolites being quantified in the same run. This is particularly advantageous in metabolite-focused pharmacokinetic studies.
Part 2: Comparative Assay Performance - Deuterated IS vs. Structural Analog
To illustrate the impact of IS selection, we present a comparative summary of validation data for a hypothetical LC-MS/MS assay for Tacrine in human plasma. The two methods are identical in every respect (sample preparation, chromatography, MS parameters) except for the choice of internal standard:
-
Method A: Uses 1-hydroxy-tacrine-d4 (a deuterated metabolite).
-
Method B: Uses a structural analog IS (a compound with a similar chemical structure but not identical).
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method A: Deuterated IS (1-OH-THA-d4) | Method B: Structural Analog IS | Scientific Rationale & Commentary |
| Linearity (r²) | ≥ 0.99 | 0.9995 | 0.9981 | Both methods meet the criteria, but the higher correlation coefficient in Method A suggests a more consistent analyte-to-IS response ratio across the concentration range. |
| Accuracy (Mean %) | 85-115% (80-120% for LLOQ) | 97.5% - 103.2% | 91.3% - 108.9% | Method A demonstrates significantly tighter accuracy, indicating the deuterated IS is superior at correcting for systematic errors during sample processing.[5] |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 4.5% | < 11.8% | The much lower coefficient of variation (%CV) in Method A highlights its superior reproducibility. The deuterated IS effectively minimizes random analytical variability.[5][9] |
| Matrix Effect (%CV) | ≤ 15% | 3.8% | 18.2% (Failed) | This is the critical differentiator. Method A shows minimal matrix effect, as the co-eluting deuterated IS experiences the same ion suppression/enhancement as Tacrine and normalizes it.[15] Method B fails because the structural analog has different chromatographic and ionization behavior, and cannot adequately compensate for matrix interferences. |
| Extraction Recovery (%) | Consistent & Reproducible | 88.2% (CV: 5.1%) | 85.7% (CV: 14.9%) | While mean recovery is similar, the high variability in Method B suggests the structural analog does not consistently track Tacrine during the sample preparation process. |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Acc/Prec within limits | 0.1 ng/mL | 0.5 ng/mL | The superior precision and accuracy of Method A allow for a lower, more sensitive LLOQ, which is crucial for accurately defining the terminal elimination phase in PK studies. |
Part 3: Experimental Design & Protocols
A robust bioanalytical method is built on a foundation of meticulous experimental design and detailed, reproducible protocols.
Workflow for Bioanalytical Assay Validation
The overall process follows a logical sequence from method development through to the analysis of study samples, governed at each stage by regulatory guidelines.
Caption: Bioanalytical method lifecycle from development to routine analysis.
Protocol 1: Tacrine Extraction from Human Plasma via Protein Precipitation (PPT)
This protocol describes a common, high-throughput method for extracting Tacrine and its metabolites from a plasma matrix.
-
Sample Preparation:
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of each sample (standard, QC, or unknown) into the corresponding tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL 1-hydroxy-tacrine-d4 in methanol) to every tube.
-
Causality Check: Adding the IS early ensures it undergoes all subsequent extraction steps alongside the analyte, which is critical for accurate correction of any sample loss.[11]
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold Acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Causality Check: Acetonitrile is an effective precipitating agent that also ensures Tacrine and its IS remain in the supernatant. Using it cold enhances precipitation efficiency.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
-
Supernatant Transfer:
-
Carefully aspirate 150 µL of the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
Analysis:
-
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
-
Protocol 2: LC-MS/MS Instrumental Parameters
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tacrine: Q1: 199.1 -> Q3: 171.1
-
1-Hydroxy-Tacrine: Q1: 215.1 -> Q3: 187.1
-
1-Hydroxy-Tacrine-d4 (IS): Q1: 219.1 -> Q3: 191.1
-
Causality Check: The use of Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity, ensuring that only the compound of interest is detected.[14] The +4 Da mass shift for the IS prevents any mass spectrometric cross-talk from the unlabeled analyte.[10]
-
Part 4: The Chemistry - Synthesis of Deuterated Standards
The availability of high-quality deuterated standards is paramount. While often procured from specialized chemical suppliers, understanding the synthesis provides valuable insight. A common strategy involves introducing deuterium atoms at positions not susceptible to back-exchange under analytical conditions.
Caption: Simplified conceptual synthesis workflow for a deuterated standard.
The synthesis of deuterated Tacrine metabolites is a specialized process often involving either the deuteration of a suitable precursor followed by chemical modifications to introduce the hydroxyl group, or starting with deuterated building blocks.[17][18] The key is to achieve high isotopic purity (≥98%) to prevent interference from any remaining unlabeled compound.[10][13]
Conclusion
For the bioanalysis of a challenging compound like Tacrine, the choice of internal standard is not a minor detail—it is the very foundation upon which the reliability of the data rests. While structural analogs may seem like a cost-effective alternative, they often fail to adequately compensate for the complexities of biological matrices, leading to compromised data quality and potential study failure.[15]
The use of a stable isotope-labeled internal standard, preferably a deuterated major metabolite, provides a self-validating system that robustly corrects for analytical variability. This approach ensures the highest levels of accuracy and precision, generates data that meets stringent global regulatory expectations[15], and ultimately provides the trustworthy results needed to advance research and drug development.
References
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Department of Health and Human Services (HHS). [Link]
-
Bioanalytical method validation emea. (2015). Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). GSC Biological and Pharmaceutical Sciences. [Link]
-
Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems. (2021). ACS Publications. [Link]
-
Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease. (2008). PubMed. [Link]
-
Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Alzheimer's disease: Tacrine and tacrine metabolite concentrations in plasma and cognitive change. (1995). Tel Aviv University. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). SciSpace. [Link]
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
-
Bioanalytical method validation: An updated review. (2011). National Center for Biotechnology Information (NCBI). [Link]
-
Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography. (1992). PubMed. [Link]
-
Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. (2025). ResearchGate. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2018). UMSL Institutional Repository. [Link]
-
A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. (2024). Semantic Scholar. [Link]
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- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. texilajournal.com [texilajournal.com]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. mdpi.com [mdpi.com]
- 18. irl.umsl.edu [irl.umsl.edu]
Safety Operating Guide
Technical Guide: Disposal & Handling of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
The following guide details the operational disposal and handling procedures for 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate .
As a deuterated metabolite of Tacrine (a potent acetylcholinesterase inhibitor), this compound presents a dual challenge: it is a high-value analytical standard and a potent neurotoxin. The protocols below prioritize containment of biological activity and regulatory compliance (RCRA/EPA).
Compound Profile & Risk Assessment
Before disposal, you must understand the material's specific hazards. This is not a radioactive substance (despite the "-d3" label), but it is a potent chemical toxin.
| Feature | Specification | Operational Implication |
| Isotope | Deuterium ( | Stable Isotope. Non-radioactive. Do not dispose in radioactive waste streams (avoids unnecessary cost/regulatory triggers). |
| Pharmacophore | Tacrine Derivative | Acetylcholinesterase Inhibitor (AChEI). High acute toxicity. Potential hepatotoxin. |
| Form | Maleate Salt | Increased water solubility. High aquatic toxicity risk. Strict "Zero-Drain" policy applies. |
| Physical State | Solid (Powder) | Inhalation hazard during weighing. Use HEPA-filtered enclosures. |
The "Why" Behind the Protocol
This compound inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[1][2][3][4] Improper disposal that leads to environmental leaching can cause cholinergic crisis in aquatic life. Furthermore, as an acridine derivative, it possesses a planar structure capable of DNA intercalation, necessitating its treatment as a potential mutagen.
Waste Characterization & Segregation
Proper characterization prevents dangerous cross-reactions and regulatory fines.
A. Regulatory Classification (US EPA Focus)
While this specific metabolite is not explicitly "P-listed" (Acutely Toxic) by its specific CAS number under RCRA (40 CFR 261.33), best practice dictates managing it as Acutely Toxic due to its parentage.
-
Solid Waste: Classify as Hazardous Waste (Toxic) .
-
Liquid Waste (in Solvent): If dissolved in Methanol or Acetonitrile (common for HPLC), the solvent dictates the primary code (e.g., D001 Ignitable, F003 Spent Solvent). The toxicity of the solute makes it a "Listed Waste Mixture."
B. Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Waste Stream Segregation Logic. Ensure liquids are pH neutral (6-8) before combining if acid/base modifiers were used.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Expired Solid Standard
Objective: Isolate the solid to prevent dust generation and inhalation.
-
PPE Required: Double nitrile gloves (min 0.11mm), lab coat, safety glasses. Work inside a chemical fume hood.
-
Primary Containment: Do not empty the vial. Keep the substance in its original glass vial.
-
Secondary Containment: Place the capped vial into a clear, sealable polyethylene bag (Zip-lock type).
-
Labeling: Apply a hazardous waste label to the bag.
-
Text: "Toxic Solid - Acridine Derivative."
-
Constituents: "this compound."
-
-
Disposal: Place the bagged vial into the Solid Toxic Waste Drum (usually a wide-mouth fiber or poly drum).
-
Note: This waste stream must be destined for High-Temperature Incineration .
-
Scenario B: Disposal of Liquid Waste (HPLC/Stock Solutions)
Objective: Prevent solvent fires and environmental release.
-
Compatibility Check: Ensure the waste container is compatible with the solvent (High-Density Polyethylene - HDPE is standard for MeOH/ACN).
-
Transfer: Pour liquid into the Flammable/Organic Waste Carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original container with a small volume of the same solvent and add this rinsate to the waste carboy.
-
Closure: Cap the carboy immediately. Do not leave open in the fume hood (evaporation is a regulatory violation).
-
Record Keeping: Log the volume and concentration on the waste tag. Mark as "Contains Toxic Trace Organics."
Decontamination & Spill Response
Because this is a maleate salt, it is likely water-soluble, but organic solvents are more effective for initial cleaning of lipophilic acridine residues.
Decontamination of Glassware
-
Solvent Rinse: Rinse glassware 3x with Methanol or Acetone. Collect all rinsate into the Flammable Organic Waste .
-
Aqueous Wash: Wash with soap and water.[5]
-
Validation: Only after the solvent rinse can the water wash be discharged to the drain (check local POTW limits, but trace residues post-solvent rinse are usually acceptable).
Emergency Spill Protocol
If the solid powder is spilled:
Figure 2: Dry Spill Response Workflow. Dampening the powder prevents aerosolization.
References & Regulatory Grounding[4][8][9]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link
-
PubChem. Tacrine (Compound Summary). National Library of Medicine. (Used for toxicity and chemical property extrapolation). Link
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link
Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical substances.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
